

# G140: Application Notes and Protocols for Mammalian Cell Culture

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## Compound of Interest

Compound Name: G140

Cat. No.: B10824762

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## Introduction

**G140** is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).<sup>[1][2][3]</sup> Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of interferon genes (STING) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, playing a crucial role in the innate immune response.<sup>[1][2][4][5]</sup> Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.<sup>[1][4][5]</sup>

**G140** acts as a competitive inhibitor by binding to the catalytic pocket of human cGAS, thereby preventing the synthesis of cGAMP.<sup>[3][5]</sup> This specific inhibition of cGAS makes **G140** a valuable tool for studying the cGAS-STING pathway in mammalian cell culture and a potential starting point for the development of therapeutics for cGAS-driven diseases.<sup>[3]</sup>

## Data Presentation

The following tables summarize the quantitative data regarding the efficacy, selectivity, and cytotoxicity of **G140** in various assays.

Table 1: In Vitro and Cellular Potency of **G140**

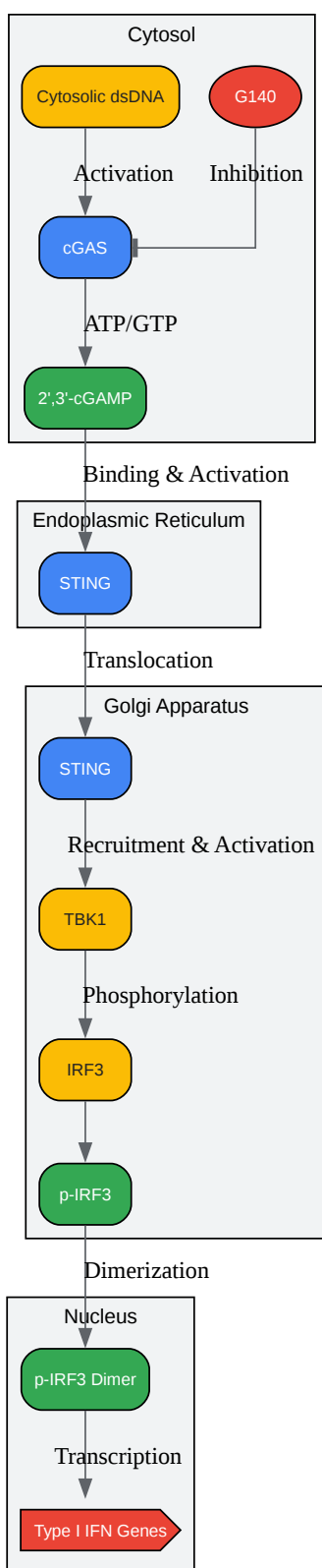
Target/Cell Line	Assay Type	Parameter	Value	Reference(s)
Human cGAS	Biochemical Assay	IC50	14.0 nM	<a href="#">[1]</a> <a href="#">[5]</a>
Murine cGAS	Biochemical Assay	IC50	442 nM	<a href="#">[1]</a> <a href="#">[5]</a>
Human THP-1 cells	cGAS Inhibition (IFNB1 mRNA)	IC50	1.70 $\mu$ M	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Human THP-1 cells	cGAS Inhibition (NF- $\kappa$ B reporter)	IC50	1.36 $\mu$ M	<a href="#">[1]</a>
Primary Human Macrophages	cGAS Inhibition (IFNB1 mRNA)	IC50	$\leq$ 1 $\mu$ M	<a href="#">[6]</a>
Human THP-1 cells	cGAS Inhibition	IC90	$\sim$ 10 $\mu$ M	

Table 2: Cytotoxicity of **G140**

Cell Line	Assay Type	Parameter	Value	Reference(s)
Human THP-1 cells	Cytotoxicity Assay	LD50	>100 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a>

## Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by **G140**.



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Caption: The cGAS-STING signaling pathway and the inhibitory action of **G140**.

## Experimental Protocols

### Protocol 1: Determination of Cellular IC<sub>50</sub> for cGAS Inhibition in THP-1 Cells

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **G140** by measuring the induction of interferon-stimulated gene (ISG) expression, such as IFNB1, in response to dsDNA stimulation.

#### Experimental Workflow



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Caption: Experimental workflow for determining the cellular IC<sub>50</sub> of **G140**.

#### Materials:

- Human monocytic THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophage-like cells)
- **G140** (dissolved in DMSO)
- Herring Testis DNA (HT-DNA) or other suitable dsDNA
- Transfection reagent (e.g., Lipofectamine™ 2000)
- 96-well cell culture plates
- RNA isolation kit

- qRT-PCR reagents (reverse transcriptase, primers for IFNB1 and a housekeeping gene, e.g., GAPDH)

#### Procedure:

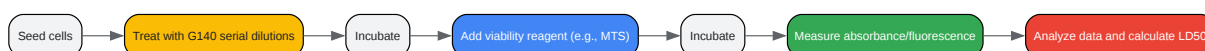
- Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Differentiation (Optional): To differentiate THP-1 cells into macrophage-like cells, add PMA to a final concentration of 20-50 ng/mL and incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh medium.
- **G140** Treatment: Prepare serial dilutions of **G140** in culture medium. A typical concentration range to start with is 0.1  $\mu$ M to 100  $\mu$ M. Add the **G140** dilutions to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
- dsDNA Transfection: In separate tubes, prepare dsDNA-transfection reagent complexes according to the manufacturer's instructions. A final concentration of 1-2  $\mu$ g/mL of HT-DNA is a common starting point. Add the complexes to the **G140**-treated cells.[5][6]
- Incubation: Incubate the cells for 4-6 hours at 37°C to allow for cGAS activation and downstream gene expression.[5]
- RNA Isolation and qRT-PCR:
  - Harvest the cells and isolate total RNA using a commercial kit.
  - Perform reverse transcription to generate cDNA.
  - Perform qRT-PCR to measure the mRNA expression levels of IFNB1 and a housekeeping gene.
- Data Analysis:
  - Normalize the IFNB1 expression to the housekeeping gene.
  - Calculate the percentage of inhibition for each **G140** concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the **G140** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Assessment of G140 Cytotoxicity

This protocol describes a method to determine the cytotoxic effect of **G140** on mammalian cells, for example, by measuring the half-maximal lethal dose (LD<sub>50</sub>).

### Experimental Workflow



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Caption: Experimental workflow for assessing the cytotoxicity of **G140**.

### Materials:

- Mammalian cell line of interest (e.g., THP-1, HEK293T)
- Complete culture medium
- **G140** (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.
- **G140 Treatment:** Prepare a wide range of serial dilutions of **G140** in culture medium. A suggested starting range is from 1  $\mu$ M to 200  $\mu$ M. Add the **G140** dilutions to the cells. Include

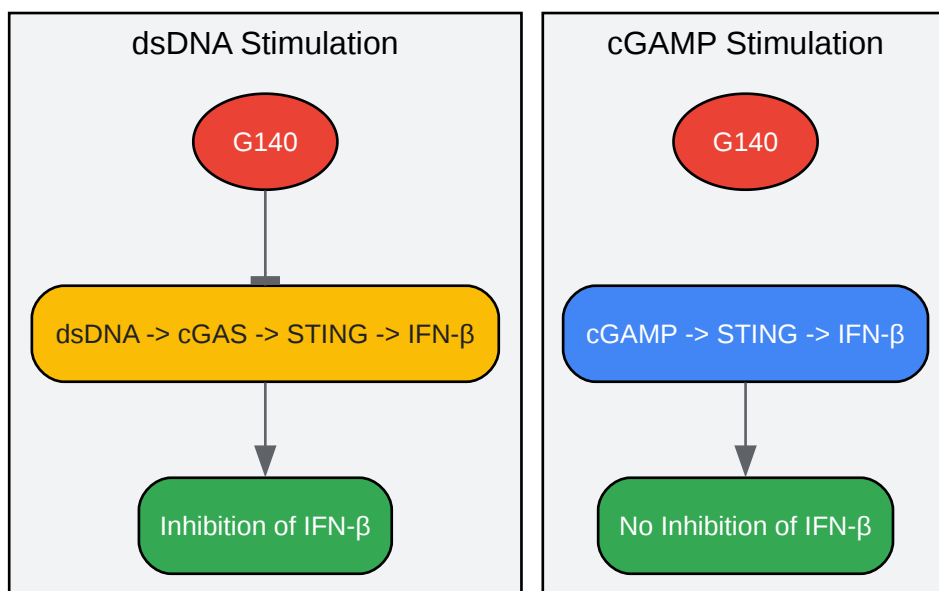
a DMSO vehicle control and a control with no cells (medium only).

- Incubation: Incubate the cells for a period relevant to the planned cGAS inhibition experiments (e.g., 24-72 hours) at 37°C.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).
- Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
  - Subtract the background reading (medium only) from all values.
  - Normalize the readings to the DMSO-treated control cells (100% viability).
  - Plot the percentage of cell viability against the logarithm of the **G140** concentration and fit the data to a dose-response curve to determine the LD50 value.

## Protocol 3: G140 Selectivity Assay

This protocol is designed to confirm that **G140** specifically inhibits cGAS and not downstream components of the STING pathway. This is achieved by stimulating cells with a direct STING agonist, such as 2',3'-cGAMP, in the presence of **G140**.

Logical Relationship



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Caption: Logical diagram illustrating the **G140** selectivity assay principle.

Materials:

- THP-1 cells or other suitable cell line
- Complete culture medium
- **G140** (dissolved in DMSO)
- 2',3'-cGAMP
- Transfection reagent for cGAMP (if required by cell type) or digitonin for cell permeabilization
- 96-well cell culture plates
- Reagents for measuring IFN-β response (as in Protocol 1)

Procedure:

- **Cell Seeding and G140 Treatment:** Follow steps 1-3 of Protocol 1 to seed and pre-treat cells with an effective concentration of **G140** (e.g., at or above the cellular IC<sub>50</sub>, such as 10 μM)

and a DMSO control.

- STING Pathway Stimulation:
  - For dsDNA stimulation (Control): Follow step 4 of Protocol 1 to transfect a set of wells with dsDNA.
  - For cGAMP stimulation: In a parallel set of wells, stimulate the cells with 2',3'-cGAMP. The method of delivery (e.g., transfection, permeabilization with digitonin) and the optimal concentration of cGAMP should be determined empirically for the cell line used. A starting concentration of 1-10 µg/mL is often used.[6]
- Incubation: Incubate the cells for 4-6 hours at 37°C.
- Measurement of IFN-β Response: Follow steps 6 and 7 of Protocol 1 to measure and analyze the IFNB1 mRNA expression.
- Interpretation of Results:
  - **G140** should significantly inhibit the IFNB1 induction in response to dsDNA stimulation.
  - **G140** should not significantly inhibit the IFNB1 induction in response to direct cGAMP stimulation, demonstrating its selectivity for cGAS, which is upstream of STING activation. [7]

## Conclusion

**G140** is a valuable and specific tool for the in vitro investigation of the cGAS-STING signaling pathway in mammalian cell culture. Its high potency against human cGAS and low cellular toxicity provide a significant experimental window for studying the biological roles of this pathway in health and disease.[6] The protocols provided here offer a framework for researchers to effectively utilize **G140** in their studies.

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